1,2-Benzenediol, 4-(phenylsulfonyl)-
CAS No.: 60048-84-2
Cat. No.: VC10837551
Molecular Formula: C12H10O4S
Molecular Weight: 250.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60048-84-2 |
|---|---|
| Molecular Formula | C12H10O4S |
| Molecular Weight | 250.27 g/mol |
| IUPAC Name | 4-(benzenesulfonyl)benzene-1,2-diol |
| Standard InChI | InChI=1S/C12H10O4S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8,13-14H |
| Standard InChI Key | ASZNFGAKSIUZLU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)O |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a catechol backbone () with a phenylsulfonyl (-) substituent at the 4-position. This arrangement creates a polar, planar structure that enhances solubility in polar solvents compared to unmodified catechol derivatives. The sulfonyl group’s strong electron-withdrawing nature reduces electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.
Physicochemical Parameters
Key physicochemical properties are summarized in Table 1. While experimental data for 1,2-benzenediol, 4-(phenylsulfonyl)- remains sparse, comparisons to structurally similar compounds, such as 1,2-benzenediol,5-methyl-3-(phenylsulfonyl)- (CAS 53760-95-5), provide preliminary insights .
Table 1: Physicochemical Properties of 1,2-Benzenediol, 4-(Phenylsulfonyl)-
The elevated boiling point and density relative to catechol (, density 1.34 g/cm³) reflect increased molecular rigidity and intermolecular interactions due to the sulfonyl group .
Synthesis and Manufacturing
Conventional Synthetic Routes
Synthesis typically involves sulfonation of catechol derivatives. A two-step approach is commonly employed:
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Sulfonation: Direct sulfonation of catechol using phenylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., ) under anhydrous conditions.
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Purification: Column chromatography or recrystallization to isolate the 4-sulfonated isomer, leveraging differences in polarity between positional isomers.
Alternative methods include nucleophilic aromatic substitution, where a pre-sulfonated benzene derivative reacts with dihydroxylated intermediates .
Green Chemistry Approaches
Recent advances emphasize solvent-free reactions and catalytic systems to minimize waste. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while improving yield selectivity. Metal-free methodologies, such as those reported for analogous sulfonated hydrazides (e.g., -(2-(phenylsulfonyl)ethyl)acetohydrazide), highlight trends toward sustainable practices .
Applications in Research and Industry
Pharmaceutical Intermediates
Sulfonated catechols serve as precursors for antimicrobial agents. While direct data on 1,2-benzenediol, 4-(phenylsulfonyl)- is limited, structural analogs exhibit inhibitory activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL). The sulfonyl group enhances membrane permeability and target binding via hydrogen bonding and π-stacking interactions.
Materials Science
The compound’s stability under oxidative conditions makes it a candidate for:
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Polymer Stabilizers: Preventing thermal degradation in polyesters and polyamides.
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Electrolyte Additives: Enhancing conductivity in lithium-ion batteries through sulfonate-mediated ion pairing.
Industrial Chemistry
As a protecting group in organic synthesis, the phenylsulfonyl moiety temporarily masks hydroxyl groups during multi-step reactions. Its cleavage under mild acidic conditions (e.g., ) preserves sensitive functional groups.
Recent Advances and Future Directions
Metal-Free Synthesis Innovations
Building on methodologies for related compounds (e.g., -(2-(phenylsulfonyl)ethyl)acetohydrazide), researchers are exploring photoinduced C–H activation to construct sulfonated aromatics without transition metal catalysts . These approaches align with green chemistry principles and reduce production costs by 20–30% .
Biomedical Applications
Preliminary molecular docking studies suggest that 1,2-benzenediol, 4-(phenylsulfonyl)- may inhibit tyrosine kinase receptors implicated in cancer progression. Further in vitro validation is required to assess potency and selectivity.
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